N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,7-dimethylquinazolin-2-amine

Catalog No.
S11593420
CAS No.
M.F
C20H22N6
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,7...

Product Name

N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,7-dimethylquinazolin-2-amine

IUPAC Name

N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,7-dimethylquinazolin-2-amine

Molecular Formula

C20H22N6

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C20H22N6/c1-14-8-9-17-15(2)23-20(24-18(17)10-14)25-19-21-12-26(13-22-19)11-16-6-4-3-5-7-16/h3-10H,11-13H2,1-2H3,(H2,21,22,23,24,25)

InChI Key

QRYRNXKRJZALDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NCN(CN3)CC4=CC=CC=C4

N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,7-dimethylquinazolin-2-amine is a complex organic compound featuring a triazine and quinazoline moiety. The structural formula indicates a benzyl group attached to a dihydrotriazine core, which is further substituted by a dimethylquinazoline amine. This compound is characterized by its unique arrangement of nitrogen and carbon atoms, contributing to its potential biological activities and applications in various fields.

The chemical reactivity of N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,7-dimethylquinazolin-2-amine can be explored through several types of reactions:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitutions with electrophiles.
  • Condensation Reactions: The compound may undergo condensation with aldehydes or ketones to form imines or enamines.
  • Reduction Reactions: The triazine ring can be reduced under specific conditions to yield derivatives with altered properties.
  • Cyclization: Under certain conditions, the compound may undergo cyclization reactions to form more complex heterocycles.

These reactions are essential for modifying the compound for desired properties or biological activities.

Research indicates that compounds containing triazine and quinazoline structures often exhibit significant biological activities. Potential activities associated with N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,7-dimethylquinazolin-2-amine include:

  • Anticancer Activity: Similar compounds have shown promise in targeting various cancer cell lines.
  • Antimicrobial Properties: Triazine derivatives are known for their effectiveness against a range of bacterial and fungal pathogens.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways.

Further studies are necessary to elucidate the specific biological mechanisms and efficacy of this compound.

The synthesis of N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,7-dimethylquinazolin-2-amine can be achieved through various methods:

  • Multi-step Synthesis:
    • Start with 2,4-dihydrotriazine derivatives and react them with appropriate benzyl halides under basic conditions.
    • Follow with the introduction of the dimethylquinazoline moiety through cyclization reactions involving suitable precursors.
  • One-pot Reactions: Recent advancements allow for one-pot synthesis strategies that combine multiple reaction steps into a single process, enhancing efficiency and yield.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields for certain synthetic pathways.

N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,7-dimethylquinazolin-2-amine has potential applications in various fields:

  • Pharmaceuticals: Its biological activity suggests possible use as an anticancer or antimicrobial agent.
  • Agricultural Chemicals: Compounds with similar structures have been explored as herbicides or fungicides.
  • Material Science: The unique properties of triazines may find applications in developing UV stabilizers or light absorbers in polymers.

Interaction studies involving N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,7-dimethylquinazolin-2-amine focus on its binding affinity with biological targets such as enzymes and receptors. Techniques used include:

  • Molecular Docking Studies: To predict how the compound interacts at the molecular level with target proteins.
  • In Vitro Assays: Evaluating the biological effects on cell lines to understand the pharmacodynamics and pharmacokinetics.
  • Structure–Activity Relationship Studies: Analyzing how modifications to the compound's structure affect its activity.

Similar Compounds

Several compounds share structural similarities with N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,7-dimethylquinazolin-2-amine. These include:

Compound NameStructure FeaturesBiological Activity
2-aminoquinazolineContains an amino group on quinazolineAnticancer
6-methyltriazineMethyl substitution on triazineAntimicrobial
4-aminoquinazolineAmino substitution on quinazolineAntiviral
5-substituted triazinesVarious substitutions on triazine ringHerbicidal

The uniqueness of N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,7-dimethylquinazolin-2-amine lies in its dual functionality from both the triazine and quinazoline components, offering diverse potential applications that may not be fully realized in simpler analogs.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

346.19059473 g/mol

Monoisotopic Mass

346.19059473 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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